molecular formula C4H9Cl2NO B1339759 2-(Dimethylamino)acetyl chloride hydrochloride CAS No. 60853-81-8

2-(Dimethylamino)acetyl chloride hydrochloride

Cat. No.: B1339759
CAS No.: 60853-81-8
M. Wt: 158.02 g/mol
InChI Key: MVAXDKDOPWPFML-UHFFFAOYSA-N
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Description

2-(Dimethylamino)acetyl chloride hydrochloride is an organic compound with the molecular formula C4H9Cl2NO and a molecular weight of 158.03 g/mol . It is commonly used as an intermediate in organic synthesis and is known for its reactivity due to the presence of both an acyl chloride and a dimethylamino group.

Mechanism of Action

Mode of Action

It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with its targets through chemical reactions to form new compounds.

Action Environment

The action, efficacy, and stability of 2-(Dimethylamino)acetyl chloride hydrochloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas at 2-8°C . These conditions can affect the compound’s stability and, consequently, its action and efficacy.

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)acetyl chloride hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates . This compound can also interact with proteins and other biomolecules through covalent bonding, leading to modifications that can alter their function and activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the activity of transcription factors, leading to changes in gene expression patterns . Additionally, this compound can impact cellular metabolism by modifying enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an acetylating agent, transferring acetyl groups to specific amino acid residues on proteins . This modification can lead to changes in protein structure and function, potentially inhibiting or activating enzyme activity . Additionally, the acetylation of transcription factors can result in altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is sensitive to moisture and should be stored in a dry, well-ventilated place . Over time, it may degrade, leading to a decrease in its effectiveness in biochemical reactions . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and enzyme activity . Toxic or adverse effects have been observed at high doses, including damage to organs and tissues . It is important to carefully control the dosage to avoid these harmful effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to acetylation reactions . It interacts with enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates . This compound can also affect metabolic flux and metabolite levels by modifying enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell . The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules .

Chemical Reactions Analysis

2-(Dimethylamino)acetyl chloride hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

2-(dimethylamino)acetyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAXDKDOPWPFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553914
Record name N,N-Dimethylglycyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60853-81-8
Record name N,N-Dimethylglycyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)acetyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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